molecular formula C2HF5O3S B1348755 Difluoromethyl trifluoromethanesulfonate CAS No. 1885-46-7

Difluoromethyl trifluoromethanesulfonate

Cat. No. B1348755
CAS RN: 1885-46-7
M. Wt: 200.09 g/mol
InChI Key: DAANAKGWBDWGBQ-UHFFFAOYSA-N
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Description

Difluoromethyl trifluoromethanesulfonate is an organic compound with the chemical formula CF3SO2OCH2F . It is a colorless to yellow liquid with a strong pungent odor . It is widely used as a catalyst and acid catalyst with strong acid participation in organic synthesis .


Molecular Structure Analysis

The molecular formula of Difluoromethyl trifluoromethanesulfonate is C2HF5O3S . The molecular weight is 200.09 g/mol . The InChIKey is DAANAKGWBDWGBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Difluoromethyl trifluoromethanesulfonate is used in the nucleophilic trifluoromethoxylation reactions . Upon attempted purification, it decomposes to CF4, COF2, SeO2, and H2O .


Physical And Chemical Properties Analysis

Difluoromethyl trifluoromethanesulfonate is a colorless to yellow liquid with a strong pungent odor . The molecular weight is 200.09 g/mol . The exact mass is 199.95665587 g/mol . The topological polar surface area is 51.8 Ų .

Scientific Research Applications

  • Catalysis in Organic Synthesis :Difluoromethyl trifluoromethanesulfonate is used as a catalyst in organic synthesis. For instance, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst used in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Organic Synthesis and Electrophilic Reactions :Trifluoromethanesulfonic acid, closely related to difluoromethyl trifluoromethanesulfonate, plays a crucial role in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017). Additionally, trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst in 5-endo cyclization reactions to form pyrrolidines and other polycyclic systems (Haskins & Knight, 2002).

  • Applications in Vinyl and Aryl Triflates Synthesis :The synthesis and applications of vinyl and aryl trifluoromethanesulfonates (triflates), which are easily prepared from carbonyl compounds and phenols, are significant. They are used in cross-coupling reactions with organo-metallics and in addition reactions to alkenes and alkynes, with specific applications in natural product synthesis (Ritter, 1993).

  • Medicinal Chemistry and Material Science :Derivatives of tetrafluoroethane β-sultone, related to difluoromethyl trifluoromethanesulfonate, are employed as versatile difluoromethylation and trifluoromethylation reagents. These derivatives have applications in the design of drug candidates and the synthesis of novel functional materials (Zhang et al., 2014).

  • Friedel-Crafts Alkenylation Reactions :Metal trifluoromethanesulfonates are catalysts in Friedel-Crafts alkenylation of arenes using alkynes, leading to the formation of 1,1-diarylalkenes. These reactions occur through an alkenyl cation intermediate (Tsuchimoto et al., 2000).

  • Aminolysis of 1,2-Epoxides :Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols with high selectivity and yield (Chini et al., 1994).

  • Synthetic Applications in Click Chemistry :Trifluoromethyl trifluoromethanesulfonate has been employed as an effective reservoir of difluorophosgene in click chemistry applications for the preparation of urea derivatives, heterocycles, and carbamoyl fluorides. This method offers rapid, efficient, selective, and versatile reactions (Song et al., 2019).

  • Acid-Catalyzed Reactions :Trifluoromethanesulfonic acid is a superior catalyst for acylation, demonstrating unique controllability in C-acylation and/or O-acylation reactions (Tachrim et al., 2017).

Safety And Hazards

Difluoromethyl trifluoromethanesulfonate is considered hazardous . It causes burns of eyes, skin, and mucous membranes . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Fluorination and fluoroalkylation, which introduce a trifluoromethyl, difluoromethyl, or monofluoromethyl group, are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

difluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAANAKGWBDWGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015841
Record name difluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethyl trifluoromethanesulfonate

CAS RN

1885-46-7
Record name difluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GKS Prakash, C Weber, S Chacko, GA Olah - Organic Letters, 2007 - ACS Publications
… sulfoxide, a significant amount of difluoromethyl trifluoromethanesulfonate was identified by 19 F … As in previous cases, difluoromethyl trifluoromethanesulfonate was also detected in the …
Number of citations: 138 pubs.acs.org
T Besset - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternative Name(s): difluoromethyl trifluoromethanesulfonate, trifluoromethanesulfonic acid difluoromethyl ester. …
Number of citations: 0 onlinelibrary.wiley.com
D Lin, JP de Los Rios… - Angewandte Chemie, 2023 - Wiley Online Library
… [26,27] Pyridinium 1a is synthesized in two steps from commercially available 1-aminopyridinium iodide and nonODS difluoromethyl trifluoromethanesulfonate (CF2HOTf) to yield a free-…
Number of citations: 4 onlinelibrary.wiley.com
S Dix - 2022 - refubium.fu-berlin.de
In this thesis, novel synthetic approaches towards organofluorine compounds were investigated. Overall, the reagents BT-SCF3, BT-SeCF3, BT-SeCF2H and several derivatives were …
Number of citations: 0 refubium.fu-berlin.de
T Naret, J Bignon, G Bernadat, M Benchekroun… - European Journal of …, 2018 - Elsevier
A novel series of tubulin polymerization inhibitors, based on fluorinated derivatives of isocombretastatin A-4 was synthesized with the goal of evaluating the effect of these compounds …
Number of citations: 24 www.sciencedirect.com
JJA Kreissl, J Petit, R Oppermann, P Cop… - … Applied Materials & …, 2021 - ACS Publications
… Using the NIST database, in addition to argon, another species can be obtained with difluoromethyl trifluoromethanesulfonate, which fragments in particular at m/z 51 and 69. In addition…
Number of citations: 8 pubs.acs.org
S Chacko - 2008 - search.proquest.com
… Under these circumstances no trace of difluoromethyl trifluoromethanesulfonate was detected. However, a doublet observed at -101.7 ppm in the 19F NMR having J = 56.8 Hz coupling …
Number of citations: 0 search.proquest.com
VV Levin, AD Dilman, PA Belyakov… - Journal of Fluorine …, 2009 - Elsevier
A new property of Me 3 SiCF 3 to undergo C–F bond activation upon interaction with perfluorosulfonic acids is described. The reaction is catalyzed by titanium tetrachloride and affords …
Number of citations: 29 www.sciencedirect.com

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